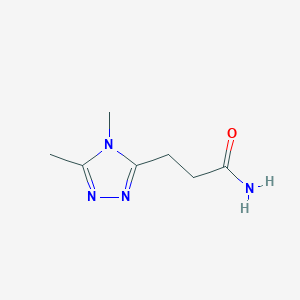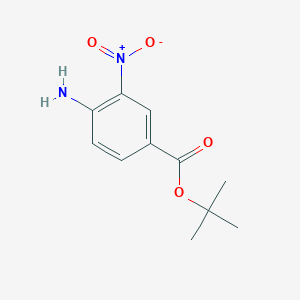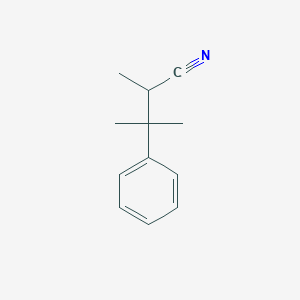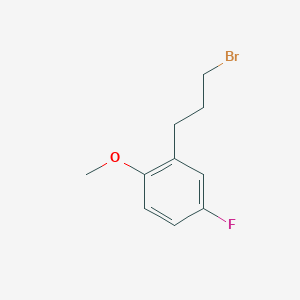
1-(5-Methylisoxazol-4-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a carboxylic acid group and a 5-methyl-1,2-oxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid typically involves the formation of the oxazole ring followed by the attachment of the cyclobutane carboxylic acid moiety. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The resulting oxazolines can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and the use of continuous reactors could be applied to scale up the synthesis, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while reduction of the carboxylic acid group yields the corresponding alcohol.
科学的研究の応用
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with positively charged residues in proteins, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,2-Oxazole: A parent compound with similar structural features but lacking the cyclobutane carboxylic acid moiety.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Cyclobutane Carboxylic Acid: A simpler compound without the oxazole ring.
Uniqueness
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the oxazole ring and the cyclobutane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-7(5-10-13-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12) |
InChIキー |
KFVUXFYXJPNLKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)C2(CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)





![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)



